molecular formula C31H23NO B6167365 2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine CAS No. 2731008-20-9

2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine

Cat. No.: B6167365
CAS No.: 2731008-20-9
M. Wt: 425.5
InChI Key:
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Description

2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzoyl group attached to the biphenyl structure, along with two phenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed

    Oxidation: Quinones, oxidized biphenyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler biphenyl derivative without the benzoyl and amine groups.

    N,N-diphenylamine: A related compound with two phenyl groups attached to the nitrogen atom but lacking the biphenyl core.

    Benzophenone: A compound with a benzoyl group attached to a single phenyl ring.

Uniqueness

2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine is unique due to its specific combination of functional groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2731008-20-9

Molecular Formula

C31H23NO

Molecular Weight

425.5

Purity

95

Origin of Product

United States

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